molecular formula C15H14N4OS B11472114 3,3,4a-trimethyl-1-thioxo-2,3,4,4a-tetrahydro-1H-pyrimido[6,1-b][1,3]benzoxazole-7,8-dicarbonitrile

3,3,4a-trimethyl-1-thioxo-2,3,4,4a-tetrahydro-1H-pyrimido[6,1-b][1,3]benzoxazole-7,8-dicarbonitrile

Cat. No.: B11472114
M. Wt: 298.4 g/mol
InChI Key: BGMXJVZJTQUUDP-UHFFFAOYSA-N
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Description

3,3,4a-Trimethyl-1-thioxo-2,3,4,4a-tetrahydro-1H-pyrimido[6,1-b][1,3]benzoxazole-7,8-dicarbonitrile is a complex organic compound with a unique structure that combines elements of pyrimidine, benzoxazole, and thioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4a-trimethyl-1-thioxo-2,3,4,4a-tetrahydro-1H-pyrimido[6,1-b][1,3]benzoxazole-7,8-dicarbonitrile typically involves multi-step organic reactions

    Formation of the Core Structure: The initial step involves the cyclization of appropriate precursors to form the pyrimido[6,1-b][1,3]benzoxazole ring system. This can be achieved through condensation reactions under acidic or basic conditions.

    Introduction of the Thioxo Group: The thioxo group is introduced via thiolation reactions, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.

    Addition of Dicarbonitrile Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,3,4a-Trimethyl-1-thioxo-2,3,4,4a-tetrahydro-1H-pyrimido[6,1-b][1,3]benzoxazole-7,8-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the dicarbonitrile groups can yield primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile groups, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium cyanide, potassium cyanide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3,4a-Trimethyl-1-thioxo-2,3,4,4a-tetrahydro-1H-pyrimido[6,1-b][1,3]benzoxazole-7,8-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3,3,4a-trimethyl-1-thioxo-2,3,4,4a-tetrahydro-1H-pyrimido[6,1-b][1,3]benzoxazole-7,8-dicarbonitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thioxo and dicarbonitrile groups can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,3,4a-Trimethyl-1-oxo-2,3,4,4a-tetrahydro-1H-pyrimido[6,1-b][1,3]benzoxazole-7,8-dicarbonitrile: Similar structure but with an oxo group instead of a thioxo group.

    3,3,4a-Trimethyl-1-thioxo-2,3,4,4a-tetrahydro-1H-pyrimido[6,1-b][1,3]benzoxazole-7-carbonitrile: Similar structure but with only one nitrile group.

Uniqueness

The presence of both thioxo and dicarbonitrile groups in 3,3,4a-trimethyl-1-thioxo-2,3,4,4a-tetrahydro-1H-pyrimido[6,1-b][1,3]benzoxazole-7,8-dicarbonitrile makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C15H14N4OS

Molecular Weight

298.4 g/mol

IUPAC Name

3,3,4a-trimethyl-1-sulfanylidene-2,4-dihydropyrimido[6,1-b][1,3]benzoxazole-7,8-dicarbonitrile

InChI

InChI=1S/C15H14N4OS/c1-14(2)8-15(3)19(13(21)18-14)11-4-9(6-16)10(7-17)5-12(11)20-15/h4-5H,8H2,1-3H3,(H,18,21)

InChI Key

BGMXJVZJTQUUDP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(N(C3=C(O2)C=C(C(=C3)C#N)C#N)C(=S)N1)C)C

Origin of Product

United States

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